N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
Description
Properties
IUPAC Name |
N-[4-[[1-(2-methoxyethyl)piperidin-4-yl]methylsulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-4-19(23)21-17-5-6-18(15(2)13-17)27(24,25)20-14-16-7-9-22(10-8-16)11-12-26-3/h5-6,13,16,20H,4,7-12,14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKAGDUNFAAXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide” likely involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyethyl group, and the attachment of the sulfamoyl and propionamide groups. Typical reaction conditions might include:
Formation of Piperidine Ring: This could involve cyclization reactions under basic or acidic conditions.
Introduction of Methoxyethyl Group: This might be achieved through nucleophilic substitution reactions.
Attachment of Sulfamoyl Group: This could involve sulfonation reactions using reagents like chlorosulfonic acid.
Formation of Propionamide Moiety: This might involve amidation reactions using propionic acid derivatives.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could target the sulfamoyl group.
Substitution: The aromatic ring might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but might include oxidized or reduced derivatives, or substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound might be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
It could be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
The compound might be explored for its therapeutic potential, possibly as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels, and pathways might involve signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several 4-anilidopiperidine and sulfonamide derivatives. Key analogues include:
Key Structural Differences
- Sulfamoyl vs.
- 3-Methylphenyl vs. Biphenyl/Tetrahydronaphthalene : The 3-methylphenyl group provides moderate hydrophobicity, contrasting with the extended aromatic systems in Goxalapladib or tetrahydronaphthalene derivatives .
Pharmacological and Physicochemical Properties
- Solubility and LogP : The 2-methoxyethyl substituent reduces LogP compared to fentanyl (LogP ~4.1), aligning it closer to 12f (LogP ~3.5) .
- Receptor Affinity: While fentanyl derivatives exhibit µ-opioid receptor affinity (Ki < 1 nM), the sulfamoyl group in the target compound may shift selectivity toward δ-opioid or non-opioid targets, as seen in structurally related sulfonamides .
- Synthetic Accessibility : The compound’s synthesis requires multi-step functionalization of the piperidine core, similar to Goxalapladib but more complex than fentanyl’s streamlined reductive amination .
Research Findings
- SAR Insights : Substitution at the piperidine nitrogen (e.g., 2-methoxyethyl vs. phenethyl) significantly impacts receptor selectivity. Bulky groups like 2-methoxyethyl reduce µ-opioid affinity but enhance peripheral activity .
- Thermal Stability : The target compound’s melting point (unreported in evidence) is expected to exceed 150°C based on analogues like 12f (116.8–117.8°C) and 12g (163.6–165.5°C) .
Biological Activity
N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following molecular formula:
- Molecular Formula : C₁₉H₂₆N₄O₃S
- Molecular Weight : 398.50 g/mol
Structural Features
The compound features a piperidine ring, a sulfamoyl group, and a propionamide moiety, which contribute to its biological activity. The presence of the methoxyethyl group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of sulfamoyl compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Sulfamethoxazole | E. coli | Inhibitory (MIC 32 µg/mL) | |
| N-benzyl derivatives | Staphylococcus aureus | Moderate (MIC 64 µg/mL) |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research has shown that similar compounds can inhibit tyrosine kinases involved in cancer cell proliferation. For example, fused pyrimidine derivatives have demonstrated inhibitory effects on cancer cell lines through apoptosis induction and cell cycle arrest.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The sulfamoyl group may interact with active sites of enzymes critical for cellular metabolism.
- Cell Cycle Disruption : Similar compounds have been shown to interfere with the normal progression of the cell cycle in cancer cells.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 32 µg/mL for E. coli and 64 µg/mL for S. aureus.
Study 2: Anticancer Potential
Another study focused on the anticancer effects of similar compounds on human breast cancer cell lines (MCF-7). The results showed that treatment with the compound led to a 50% reduction in cell viability at concentrations around 10 µM, indicating strong potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
